N-methyl-N'-(pyridin-3-yl)methanimidamide
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Overview
Description
N’-methyl-N-pyridin-3-ylmethanimidamide is a chemical compound with the molecular formula C7H9N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a methanimidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-pyridin-3-ylmethanimidamide typically involves the reaction of pyridine-3-carbaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is refluxed for several hours, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of N’-methyl-N-pyridin-3-ylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-pyridin-3-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring is targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-N-pyridin-3-ylmethanimide, while reduction could produce N’-methyl-N-pyridin-3-ylmethanamine.
Scientific Research Applications
N’-methyl-N-pyridin-3-ylmethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-methyl-N-pyridin-3-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-(pyridin-3-yl)methanimidamide
- N,N-Dimethyl-1-(pyridin-3-yl)methanamine
- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
Uniqueness
N’-methyl-N-pyridin-3-ylmethanimidamide stands out due to its specific structural features, which confer unique chemical and biological properties.
Biological Activity
N-methyl-N'-(pyridin-3-yl)methanimidamide is a compound with significant biological activity, particularly in the realm of pharmacology and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound belongs to the class of formamidines, which are known for their diverse biological activities. The compound's structure features a pyridine ring substituted with a methyl group and an imidamide functional group, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its mechanism involves:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
- Enzyme Modulation: It can modulate the activity of specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.
1. Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. A study evaluating its effects on cancer cell lines demonstrated:
- Inhibition of Cell Proliferation: The compound significantly reduced the proliferation of several cancer cell lines in vitro.
- Induction of Apoptosis: Treatment with the compound led to increased apoptosis rates, as evidenced by assays measuring caspase activation.
2. Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Its mechanism as an insecticide involves:
- Neurotoxic Effects: Similar to other formamidines, it interferes with neurotransmitter systems in pests, leading to paralysis and death.
- Field Studies: Field trials have shown that this compound effectively controls various agricultural pests, making it a candidate for pest management strategies.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Research investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and activation of apoptotic pathways through upregulation of pro-apoptotic proteins.
Case Study 2: Insecticidal Application
In agricultural research, field trials demonstrated that the application of this compound resulted in a significant decrease in pest populations compared to untreated controls. The compound showed low toxicity to beneficial insects, indicating a favorable safety profile for agricultural use.
Table 1: Biological Activity Summary
Table 2: Mechanism Insights
Mechanism | Description | Implications |
---|---|---|
Receptor Binding | Interacts with neurotransmitter receptors | Potential therapeutic uses |
Enzyme Modulation | Alters enzyme activity | Impacts metabolic pathways |
Properties
IUPAC Name |
N'-methyl-N-pyridin-3-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-8-6-10-7-3-2-4-9-5-7/h2-6H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUUGIJDKNUIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CNC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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